molecular formula C11H15NO B13034955 1-Amino-1-(3,5-dimethylphenyl)acetone

1-Amino-1-(3,5-dimethylphenyl)acetone

Katalognummer: B13034955
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: VENXYGYLMZHAMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3,5-dimethylphenyl)acetone is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 3,5-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,5-dimethylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-(3,5-dimethylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3,5-dimethylphenyl)acetone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Amino-1-(3,5-dimethylphenyl)acetone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-1-phenylacetone: Lacks the 3,5-dimethyl substitution, resulting in different chemical properties and reactivity.

    1-Amino-1-(4-methylphenyl)acetone: Substituted at the 4-position, leading to variations in steric and electronic effects.

Uniqueness: 1-Amino-1-(3,5-dimethylphenyl)acetone is unique due to the presence of the 3,5-dimethyl groups, which influence its chemical behavior and potential applications. These substitutions can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

1-amino-1-(3,5-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3

InChI-Schlüssel

VENXYGYLMZHAMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C(=O)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.